molecular formula C7H4HgO3 B1612518 Mercury salicylate CAS No. 5970-32-1

Mercury salicylate

Cat. No.: B1612518
CAS No.: 5970-32-1
M. Wt: 336.7 g/mol
InChI Key: IOQKJDCMPKUNQN-UHFFFAOYSA-L
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Description

Mercury salicylate (CAS 5970-32-1) is an organomercury compound with the molecular formula C7H4HgO3 and a molecular weight of 336.80 g/mol . It is characterized as an odorless, white powder that can have a yellow or pink tint and is notably almost completely insoluble in water . This compound is historically significant as an active component in mercurial diuretics, such as mersalyl acid, which were used to treat edema by acting on renal tubules to increase the excretion of sodium, chloride, and water . The primary mechanism of action for mercury-containing compounds is the high-affinity binding of the mercuric ion to thiol or sulfhydryl groups of proteins, which can alter intracellular thiol status and lead to oxidative stress, mitochondrial dysfunction, and cell injury . This specific interaction makes it a valuable tool in biochemical research for studying enzyme inhibition and transport mechanisms . In laboratory research, this compound serves as a critical reagent for investigating heavy metal toxicity and plant stress responses. Studies have shown that salicylic acid, the parent compound of this ester, can alleviate mercury-induced oxidative stress in plants like alfalfa (Medicago sativa) and lemon balm (Melissa officinalis) by modulating antioxidant systems and reducing lipid peroxidation . This highlights its use in exploring plant defense mechanisms and phytoremediation strategies. From a safety and regulatory standpoint, this compound is classified as highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is a U.S. DOT Poison and falls under the broader regulatory category of Mercury Compounds . Appropriate personal protective equipment (PPE), including positive pressure self-contained breathing apparatus (SCBA) and specifically recommended chemical protective clothing, is essential when handling this substance . All procedures should be conducted in a well-ventilated fume hood to prevent exposure. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dioxa-3-mercurabicyclo[4.4.0]deca-1(10),6,8-trien-5-one
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InChI

InChI=1S/C7H6O3.Hg/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQKJDCMPKUNQN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Hg]O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HgC7H4O3, C7H4HgO3
Record name MERCURY SALICYLATE
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Molecular Weight

336.70 g/mol
Source PubChem
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Physical Description

Mercury salicylate appears as odorless tasteless white powder with a yellow or pink tint. Almost completely insoluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion.
Record name MERCURY SALICYLATE
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CAS No.

5970-32-1
Record name MERCURY SALICYLATE
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Record name Mercury salicylate
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Record name Mercuric salicylate [NF]
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Historical Perspectives in Chemical Research of Mercury Compounds

Early Investigations of Organomercury Compounds in Pure Chemistry

The field of organometallic chemistry, which examines compounds containing metal-carbon bonds, saw significant developments in the 19th and early 20th centuries. nih.gov Organomercury compounds, a specific class within this field, were among the earlier subjects of investigation due to mercury's unique properties and reactivity. wikipedia.org

Early research into organomercury compounds was largely driven by the desire to understand the nature of the carbon-mercury bond and the reactivity of these molecules. wikipedia.org The first organomercurial compounds were synthesized in the late 1880s. chemicalbook.com These early investigations laid the groundwork for understanding the fundamental principles of organometallic chemistry. nih.gov One of the pioneering reactions in this area was the mercuration of benzene, first reported by Otto Dimroth in 1898, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. wikipedia.org

Research in this era was characterized by systematic studies of the synthesis and reactions of various organomercury derivatives. These studies were crucial in establishing the basic reactivity patterns and structural features of these compounds. wikipedia.org The stability of many organomercury compounds to air and water facilitated their isolation and characterization, making them ideal subjects for early organometallic research. wikipedia.org

Evolution of Synthetic Methodologies for Mercury Complexes in Historical Context

The methods for synthesizing mercury complexes have evolved significantly over time, reflecting advances in synthetic organic and inorganic chemistry. numberanalytics.com Early methodologies were often based on direct reactions of mercury salts with organic substrates. chemicalbook.com

A common historical approach to forming organomercury compounds involved the reaction of mercury(II) salts, such as mercuric chloride or mercuric acetate, with organic molecules. wikipedia.org For instance, the mercuration of electron-rich aromatic compounds like phenols could be achieved by treatment with mercuric acetate. wikipedia.org

Another significant development was the use of organometallic reagents, such as Grignard reagents and organolithium compounds, for the alkylation of mercury salts. wikipedia.org The reaction of mercuric chloride with two equivalents of an ethylmagnesium bromide, for example, yields diethylmercury. wikipedia.org

In the mid-20th century, more specific and controlled methods for the synthesis of mercury complexes were developed. A patent from 1967 describes the preparation of ammoniated mercury salicylate (B1505791). google.com One method involves reacting ammoniated mercury (NH₂HgCl) with sodium salicylate in a neutral, inert medium at room temperature. google.comgoogle.com An alternative procedure involves the reaction of ammoniated mercury with salicylic (B10762653) acid in an alkaline medium, with a preferred pH between 9.5 and 10.5. google.com Another described synthesis is the reaction of mercury salicylate with ammonia (B1221849) in an aqueous medium. google.com These methods highlight a shift towards more tailored synthetic approaches to achieve specific mercury complexes with desired properties.

The table below summarizes some of the key synthetic approaches for mercury complexes that have been developed over time.

Synthetic Methodology Reactants Product Type Historical Context
Direct MercurationAromatic Compound + Mercury(II) salt (e.g., Hg(OAc)₂)Arylmercury CompoundLate 19th Century
Alkylation with OrganometallicsMercury(II) Halide + Grignard Reagent/OrganolithiumDialkylmercury or DiarylmercuryEarly 20th Century
Reaction with Ammoniated MercuryAmmoniated Mercury + Sodium SalicylateAmmoniated this compoundMid-20th Century
Reaction in Alkaline MediumAmmoniated Mercury + Salicylic AcidAmmoniated this compoundMid-20th Century

This table provides a generalized overview of synthetic methodologies.

Contextualization within Broader Mercury Chemistry Research

The investigation of this compound and other organomercury compounds is an integral part of the broader field of mercury chemistry. researchgate.net Historically, mercury and its compounds have been of interest for a wide range of reasons, from their use in alchemy to their applications in various industrial processes. researchgate.netmit.edu

Mercury has been known since antiquity, with its use in the extraction of gold and silver dating back centuries. researchgate.netenvchemgroup.com The element's unique physical properties, being a liquid metal at room temperature, made it a subject of fascination and study. envchemgroup.com In the realm of chemistry, mercury compounds have been instrumental in significant discoveries. For example, experiments with mercuric oxide were central to the discovery of oxygen. researchgate.net

The development of organomercury chemistry was a natural extension of the broader study of mercury's reactivity. wikipedia.org The toxicity of mercury compounds was recognized early on, yet they were widely used in medicine for centuries. illinois.edumedscape.com For instance, mercuric chloride was used as a remedy for syphilis, and various mercury ointments were standard treatments for a range of ailments. chemicalbook.comillinois.edu this compound itself was used for its antiseptic properties. ontosight.aincats.io This historical use in medicine, despite the known risks, highlights the complex relationship between the perceived benefits and the toxicity of these compounds.

The study of mercury compounds has also been driven by their utility in chemical synthesis. Mercuric chloride, for example, has been used as a catalyst in the synthesis of vinyl chloride. nih.gov The unique reactivity of organomercury compounds has also been exploited in various organic transformations. wikipedia.org

The table below presents some key properties of this compound.

Property Value
Chemical Formula C₇H₄HgO₃ uni.lu
Molecular Weight 336.69 g/mol chemblink.com
Appearance Odorless, tasteless white powder, which may have a yellow or pink tint. noaa.gov It darkens on exposure to light. google.comgoogle.com
Solubility in Water Almost completely insoluble. noaa.gov
Decomposition Decomposes upon heating to produce corrosive and/or toxic fumes. noaa.gov On warming with dilute acid, it decomposes into free salicylic acid and the ammonium (B1175870) and mercury salts of the acidolyzing ion. google.comgoogle.com Strong alkali will decompose the compound into mercury oxide, the alkali salt of salicylic acid, and free ammonia. google.comgoogle.com

This table provides a summary of some of the reported properties of this compound.

Advanced Synthesis Methodologies for Mercury Salicylate and Analogues

Chelate Complex Formation Approaches

The synthesis of mercury salicylate (B1505791), particularly in its ammoniated form, often involves the formation of a stable chelate complex. This process is characterized by specific precursors and carefully controlled reaction environments.

Ammoniated mercury salicylate is a notable chelate compound whose synthesis can be achieved through several routes involving ammoniated mercury precursors. One primary method involves the direct reaction of this compound with ammonia (B1221849). In this procedure, a suspension of this compound is prepared in an aqueous medium, to which approximately five molar volumes of ammonia are added. google.com The mixture is allowed to stand at room temperature for at least one hour, resulting in the formation of an insoluble white compound, which is then filtered, washed, and dried. google.com The resulting compound has a mercury content of 56.3%, a salicylate content of 35.3%, and an ammonia content of 4.4%. google.com

An alternative and effective method is to react ammoniated mercury (NH₂HgCl) with salicylic (B10762653) acid in an alkaline medium. google.com Equimolar proportions of the reactants are mixed in an inert solvent. google.com This reaction establishes the chelate character of the molecule, which is confirmed by the absence of spectroscopic peaks associated with a free phenol (B47542) or carboxyl group. google.comgoogle.com A third route involves reacting ammoniated mercury with sodium salicylate in a neutral, inert medium, which proceeds at room temperature over a period of at least six hours to yield the desired product. google.comgoogle.com

The optimization of reaction conditions, specifically the solvent system and pH, is critical for the successful synthesis of ammoniated this compound. The reaction between ammoniated mercury and salicylic acid requires a distinctly alkaline environment. The pH must be maintained at a minimum of 8.5, with a preferred range of 9.5 to 10.5. google.comgoogle.com This alkaline state can be achieved using various soluble or insoluble bases.

The choice of solvent is also a key parameter. The reaction can be carried out in water or in hydro-alcoholic mixtures. google.com Suitable alcohols are liquid aliphatic alcohols with one to five carbon atoms, used in concentrations ranging from 10 to 40 percent by volume in water. google.com

Table 1: Reaction Parameters for Ammoniated this compound Synthesis

Parameter Condition Details Source
Reactants Ammoniated Mercury (NH₂HgCl) & Salicylic Acid Equimolar proportions are typically used. google.com
pH 8.5 - 10.5 A pH of 9.5-10.5 is preferred for optimal reaction. google.comgoogle.com
Alkaline Agents Metal Hydroxides, Carbonates, Bicarbonates Examples include NaOH, KOH, CaCO₃, NaHCO₃. google.comgoogle.com
Solvent System Aqueous or Hydro-alcoholic Can use water or mixtures with 10-40% C1-C5 aliphatic alcohols. google.com
Temperature Room Temperature The reaction proceeds effectively at ambient temperatures. google.com

| Reaction Time | Minimum 6 hours | A sufficient duration is needed to ensure the reaction goes to completion. | google.comgoogle.com |

Green Chemistry Approaches in Salicylate Derivative Synthesis

In the broader context of salicylate chemistry, green chemistry principles are increasingly being adopted. Microwave-Assisted Organic Synthesis (MAOS) stands out as an important approach for synthesizing salicylic acid derivatives. derpharmachemica.com This technique accelerates reaction rates, often leading to higher yields and product quality compared to traditional heating methods. derpharmachemica.comijprdjournal.comijprdjournal.com For instance, the synthesis of aspirin, a classic salicylic acid derivative, can be completed in 7 minutes at 175 watts using microwave irradiation, achieving a yield of 85.88%, compared to 72.08% via conventional heating over 30 minutes. ijprdjournal.comijprdjournal.com

This methodology has been successfully applied to produce a variety of derivatives, including esters and more complex heterocyclic structures like triazolothiadiazoles and salicyl acyloxy phosphonates. derpharmachemica.comsioc-journal.cnresearchgate.net The process involves the direct heating of the reaction mixture by microwave radiation, which causes rapid molecular motion and faster, more uniform heating. ijprdjournal.comijprdjournal.com This precise control over reaction conditions significantly shortens synthesis times. ijprdjournal.com While not yet documented specifically for this compound, the success of MAOS with other salicylate derivatives suggests its potential as a more efficient and environmentally friendly synthetic route.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aspirin

Synthesis Method Reaction Time Yield Source
Conventional Heating 30 minutes 72.08% ijprdjournal.comijprdjournal.com

| Microwave-Assisted | 7 minutes | 85.88% | ijprdjournal.comijprdjournal.com |

Solid-Phase and Solution-Phase Synthetic Strategies for Metal Salicylates

The synthesis of metal salicylates can be approached through both solid-phase and solution-phase strategies, each offering distinct advantages.

Solution-phase synthesis is a traditional and versatile method for preparing small to medium-sized molecules, including metal complexes. slideshare.netslideshare.net This strategy has been employed to create novel heterobimetallic bismuth-transition metal salicylate complexes, which serve as molecular precursors for ferroelectric materials. acs.org In these syntheses, reactants like triphenylbismuth, salicylic acid, and metal alkoxides are combined in a suitable organic solvent, leading to the crystallization of the desired product in good yield. acs.org The resulting complexes exhibit excellent solubility in common organic solvents, which is a key advantage of this approach. acs.org

Solid-phase synthesis offers a powerful alternative that facilitates the isolation of intermediates and allows for the development of automated, high-throughput methods. mdpi.com This strategy involves attaching a molecule to a solid support, such as a resin or silica (B1680970) gel, and carrying out subsequent reactions. mdpi.comnih.gov A notable application is the immobilization of salicylate-based ionic liquids onto activated silica gel. nih.gov In one example, silica gel is activated with hydrochloric acid, and then a salicylate ionic liquid is chemically bound to the support by refluxing the mixture. nih.gov This approach has been used to create materials for the adsorptive removal of metal ions from aqueous solutions. nih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be removed by simple filtration. mdpi.com

Synthesis of Related Organothis compound Derivatives (e.g., Arylthiolate Mercury Alkyl Compounds)

The synthesis of organomercury compounds containing a salicylate or a related moiety is a significant area of study. A prominent example is sodium ethylmercury thiosalicylate, also known as Thimerosal (B151700). columbia.eduacs.org The molecular structures of Thimerosal and related arylthiolate mercury alkyl compounds, such as PhSHgMe and PhSHgEt, have been determined through single-crystal X-ray diffraction. acs.orgresearchgate.net

The synthesis of a related phenylselenolate mercury ethyl complex, PhSeHgEt, was achieved via the reaction of diphenyl diselenide with sodium borohydride (B1222165) (NaBH₄), followed by treatment with ethylmercury chloride (EtHgCl). researchgate.net Research in this area has also demonstrated that the carboxylate oxygen in Thimerosal is susceptible to electrophilic attack by protons (H⁺) or the ethylmercury cation ([HgEt]⁺). columbia.edu These reactions yield derivatives where the carboxylate group is protonated or further mercurated, forming complex dimeric or tetranuclear structures. columbia.edu This reactivity highlights the methods available for creating more complex organomercury derivatives based on a thiosalicylate framework.

Molecular Structure Elucidation and Spectroscopic Characterization

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a cornerstone technique for determining the exact atomic and molecular structure of a crystal. In the solid state, mercury compounds of salicylic (B10762653) and thiosalicylic acid derivatives exhibit intricate structural features, including polymeric chains and specific coordination environments around the mercury atom.

Single-crystal X-ray diffraction studies on organomercury derivatives of thiosalicylic acid, such as methylmercury (B97897) 2-mercaptobenzoate (MeHgS-C₆H₄-CO₂H), provide unambiguous structural data. In one such study, the compound was found to crystallize in the monoclinic space group P2₁/n. The analysis revealed that the mercury atom is primarily bonded to the sulfur atom of the thiosalicylate ligand and the carbon atom of the methyl group.

The coordination at the mercury center is nearly linear, as expected for organomercury compounds, with the C-Hg-S bond angle being approximately 177.3°. However, the structure is further stabilized by a weaker, secondary intramolecular interaction between the mercury atom and a carbonyl oxygen atom from the carboxylic acid group (an Hg···O interaction). This interaction leads to a distorted T-shaped geometry around the mercury atom.

Table 1: Selected Bond Distances and Angles for Methylmercury 2-mercaptobenzoate

ParameterValue
Bond Distances (Å)
Hg-S2.361
Hg-C2.06
Hg···O (intramolecular)2.74
**Bond Angles (°) **
C-Hg-S177.3

Beyond the individual molecule, X-ray diffraction reveals how these units assemble into larger supramolecular structures. For methylmercury 2-mercaptobenzoate, the individual molecules are linked together through intermolecular hydrogen bonds. Specifically, the carboxylic acid groups of adjacent molecules form hydrogen-bonded dimers, a common motif for carboxylic acids.

This hydrogen bonding, combined with the primary and secondary coordination of the mercury atoms, results in the formation of a one-dimensional coordination polymer, creating an infinite chain or ribbon-like structure in the solid state. This aggregation is a key feature of the compound's solid-state chemistry, distinguishing it from a simple discrete molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of specific atomic nuclei, providing valuable information about molecular structure and dynamics in both solution and solid states.

In ¹H NMR spectroscopy of organomercury compounds like methylmercury thiosalicylate, the protons of the methyl group directly bonded to mercury (Hg-CH₃) exhibit satellite peaks flanking the main signal. These satellites arise from the coupling between the ¹H nuclei and the ¹⁹⁹Hg isotope (which has a nuclear spin of I = 1/2 and is about 16.87% abundant). The magnitude of this coupling constant (²J(¹⁹⁹Hg-¹H)) is indicative of the s-character of the mercury hybrid orbital used in the Hg-C bond and can provide insight into the coordination environment of the mercury atom. For methylmercury 2-mercaptobenzoate in DMSO-d₆ solution, the chemical shift for the methyl protons is observed at 0.80 ppm, with a coupling constant ²J(¹⁹⁹Hg-¹H) of 210 Hz. The aromatic protons of the thiosalicylate ring appear as a complex multiplet between 7.1 and 7.8 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For compounds like methylmercury thiosalicylate, IR spectroscopy is crucial for confirming the coordination of the functional groups to the mercury atom. The position of the carbonyl (C=O) stretching frequency is particularly informative. In the free thiosalicylic acid ligand, this band appears at a certain frequency. Upon coordination to mercury, especially if the carbonyl oxygen is involved in a secondary Hg···O interaction as seen in the solid state, the frequency of this C=O stretch is expected to shift. For methylmercury 2-mercaptobenzoate, the IR spectrum shows a strong C=O stretching band at 1680 cm⁻¹. The absence of a strong S-H stretching band (typically around 2550 cm⁻¹) confirms the deprotonation of the thiol group and the formation of the Hg-S bond.

Table 2: Key IR Absorption Bands for Methylmercury 2-mercaptobenzoate

Functional GroupWavenumber (cm⁻¹)Significance
O-H stretch (Carboxylic Acid)3300-2500 (broad)Indicates hydrogen-bonded carboxylic acid dimer
C=O stretch (Carboxylic Acid)1680Carbonyl group, position influenced by H-bonding and weak Hg···O interaction
S-H stretchAbsentConfirms deprotonation and formation of Hg-S bond
Hg-C stretch560Vibration of the mercury-carbon bond

Vibrational Analysis for Functional Group Identification and Chelate Character

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a crucial method for investigating the structural details of mercury salicylate (B1505791). This analysis allows for the identification of key functional groups and provides insight into the coordination of the mercury(II) ion.

When the salicylate ligand binds to a metal ion, notable shifts in the vibrational frequencies of its carboxylate and phenolic hydroxyl groups occur compared to the free salicylic acid molecule. These spectral changes are indicative of the coordination and chelation process.

Significant insight can be gained from the analysis of a related compound, ammoniated mercury salicylate. Its infrared spectrum is characterized by the lack of peaks that are typically assigned to free phenolic or carboxyl groups. google.com This observation strongly implies that both functional groups of the salicylate ligand are involved in bonding to the mercury atom, which is a hallmark of a chelate ring structure. google.com

This interpretation is further supported by comparing the spectra of other metal salicylate complexes. For example, the strong absorption band around 1250 cm⁻¹ in free salicylates, which is due to the phenolic ν(C-O) vibration, is observed to shift to a higher frequency by 10-20 cm⁻¹ when the salicylate is complexed with a metal. ajol.info This shift is a clear indication of the formation of a bond between the phenolic oxygen and the metal. ajol.info

The vibrational modes of the carboxylate group are especially sensitive to its coordination environment. In free salicylic acid, the C=O stretching vibration of the carboxylic acid is a prominent feature in the IR spectrum. researchgate.net Following deprotonation and coordination to a metal, this single band is replaced by two new bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric carboxylate stretch (νₛ(COO⁻)). The precise positions of these bands and the separation between them (Δν = νₐₛ - νₛ) can reveal the nature of the carboxylate coordination (e.g., monodentate, bidentate chelating, or bridging). In many metal salicylate complexes, the region between 1659.2 and 1377.5 cm⁻¹ contains vibrations from both the asymmetric stretching of the carboxylate group and C-C stretching within the aromatic ring. ichem.md

The following interactive table outlines the key vibrational modes for salicylic acid and the expected changes upon the formation of a this compound chelate, based on findings from related metal salicylate compounds.

Functional GroupVibrational ModeSalicylic Acid (Typical Range, cm⁻¹)Expected Shift in this compound
Carboxylic Acidν(C=O)~1670Disappears; replaced by ν(COO⁻) bands
Carboxylateνₐₛ(COO⁻)-Appears, typically 1550-1650
Carboxylateνₛ(COO⁻)-Appears, typically 1380-1420
Phenolic Hydroxylν(O-H)Broad, ~3230Disappears or significantly weakens
Phenolic C-Oν(C-O)~1250Shifts to higher frequency
Aromatic Ringν(C=C)~1450-1620Minor shifts upon coordination

The absence of the phenolic O-H stretch, combined with the characteristic shifts in the carboxylate and phenolic C-O stretching frequencies, would serve as definitive proof of the chelation of the salicylate ligand to the mercury(II) ion.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental formula of a compound. It also offers structural clues through the analysis of its fragmentation patterns. Although direct mass spectrometry data for mercury(II) salicylate is not widely available in the surveyed literature, its expected spectral characteristics can be inferred from the analysis of related substances like salicylic acid and various organomercury compounds.

For the parent ligand, salicylic acid, electron ionization mass spectrometry typically reveals a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138. chemicalbook.com Its fragmentation pattern is well-established, with major fragments corresponding to the loss of a water molecule (H₂O), resulting in a peak at m/z 120, and the subsequent loss of carbon monoxide (CO), leading to a peak at m/z 92.

In the analysis of mercury(II) salicylate (C₇H₄HgO₃), the mass spectrum is expected to display a distinctive isotopic pattern for the molecular ion. This is due to the presence of multiple stable isotopes of mercury.

The table below details the most abundant isotopes of mercury and their natural abundances.

IsotopeNatural Abundance (%)
¹⁹⁶Hg0.15
¹⁹⁸Hg9.97
¹⁹⁹Hg16.87
²⁰⁰Hg23.10
²⁰¹Hg13.18
²⁰²Hg29.86
²⁰⁴Hg6.87

This isotopic distribution leads to a unique cluster of peaks for the molecular ion and any fragments containing mercury, which acts as a definitive signature for the element's presence. Assuming a 1:2 metal-to-ligand ratio, which is common for divalent metal salicylates, the resulting formula would be C₁₄H₁₀HgO₆. The theoretical exact mass for this complex with the most abundant isotope, ²⁰²Hg, is 476.0184 g/mol . spectrabase.com

The fragmentation of mercury(II) salicylate in a mass spectrometer would likely proceed through the cleavage of the bonds between mercury and oxygen. It is anticipated that fragments corresponding to the salicylate ligand (e.g., at m/z 137 for [C₇H₅O₃]⁻) and the mercury cation would be observed. This is supported by the mass spectral behavior of phenylmercuric salicylate, where fragments from the loss of the organic ligand are seen. nist.gov The known high affinity of mercury for sulfur also influences the fragmentation of related mercury-thiolate complexes. researchgate.netresearchgate.net

Although detailed experimental mass spectra for this compound are not readily found, the foundational principles of mass spectrometry, including isotopic pattern analysis and knowledge of fragmentation from similar compounds, provide a solid basis for its characterization.

Computational and Theoretical Chemistry of Mercury Salicylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of mercury-containing compounds and salicylates, offering detailed information on their geometry, stability, and interactions.

Molecular Geometry Optimization and Electronic Structure Calculations

Electronic structure calculations reveal how electrons are distributed within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. DFT studies on related systems, like salicylates interacting with metal ions, have shown how the electronic properties are influenced by these interactions. acs.org These calculations can predict parameters such as dipole moments, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to the molecule's chemical behavior. mwjscience.com

Table 1: Predicted Parameters from DFT Calculations for Salicylate-Related Systems
ParameterDescriptionSignificance
Bond Lengths & AnglesThe equilibrium distances and angles between atoms.Defines the molecule's fundamental structure and shape.
Dipole MomentA measure of the net molecular polarity.Influences intermolecular forces and solubility.
Atomic ChargesThe distribution of electron density among the atoms.Indicates reactive sites within the molecule.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to the molecule's electronic excitability and chemical reactivity. mwjscience.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. tubitak.gov.tr Computational methods, including DFT and Hirshfeld surface analysis, are used to analyze and quantify these interactions. tubitak.gov.triucr.org In the crystal structures of related salicylate (B1505791) complexes, intramolecular hydrogen bonds, often between the hydroxyl and carboxylate groups, play a significant role in stabilizing the molecular conformation. tubitak.gov.trmdpi.com

Energetics and Stability of Isomeric Forms (e.g., Methyl Salicylate)

DFT studies are also employed to investigate the relative energies and stability of different isomers. For methyl salicylate, a related compound, DFT calculations have been used to study various isomers, including rotamers and tautomers. acs.orggmu.eduresearchgate.netnih.gov These studies have shown that the relative stability of isomers can be influenced by factors such as intramolecular hydrogen bonding. acs.orgresearchgate.netnih.gov

The calculations can determine the energy barriers for conversion between different isomers, providing insight into their dynamic equilibrium. acs.orgresearchgate.netnih.gov For methyl salicylate, the energy barrier for the ionization reaction between its two main rotamers (ketoA and ketoB) was calculated to be 0.67 eV, indicating that the more stable isomer would be predominant under normal conditions. acs.orgresearchgate.netnih.gov The influence of solvent effects on the stability of these isomers has also been shown to be relatively weak. acs.orgresearchgate.netnih.gov

Table 2: Relative Energies of Methyl Salicylate Isomers (Singlet State)
IsomerRelative Total Energy (eV)aReference
1ketoB0.000 gmu.edu
1ketoA0.062 gmu.edu
1ketoAopen0.288 gmu.edu
1ketoBopen0.370 gmu.edu
1enol0.505 gmu.edu
1ekA0.597 gmu.edu
agmu.edu

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for determining the local geometric and electronic structure of a specific element within a compound. stanford.edu It is particularly useful for studying the coordination environment of metal ions like mercury in various materials. stanford.edunih.gov

Near-Edge Structure and Extended Fine Structure Analysis for Mercury Coordination

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). stanford.edu

XANES: The near-edge region provides information about the oxidation state and coordination geometry of the absorbing atom. stanford.edunih.gov For mercury, the LIII-edge XANES is sensitive to the number and type of coordinating ligands. nih.gov High-energy-resolution fluorescence detected (HERFD) XAS can provide even more detailed fingerprints of mercury speciation. nih.gov

EXAFS: The extended fine structure region allows for the determination of bond distances, coordination numbers, and the identity of neighboring atoms. stanford.edu EXAFS studies on mercury complexes have been used to identify the atoms directly bonded to the mercury center, such as sulfur in thiol-containing systems. researchgate.net

In studies of mercury binding to organic matter, XAS has shown that mercury preferentially binds to thiol groups. researchgate.net This technique is essential for characterizing the chemical form of mercury in complex environmental and biological samples. stanford.eduresearchgate.net

Molecular Modeling and Spectroscopic Data Interpretation

Molecular modeling, often in conjunction with DFT, plays a crucial role in interpreting experimental spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, researchers can validate their structural models.

For instance, calculated vibrational spectra from DFT have been shown to be in excellent agreement with experimental infrared (IR) spectra for isomers of methyl salicylate. acs.orgresearchgate.netnih.gov This agreement supports the predicted structures and vibrational mode assignments. Similarly, DFT calculations can simulate XANES spectra, which aids in the interpretation of experimental data by correlating spectral features with specific electronic transitions and geometric arrangements. stanford.eduprinceton.edu The combination of molecular modeling and experimental spectroscopy provides a robust approach to understanding the structure and properties of complex molecules like mercury salicylate. mdpi.com

Quantum Chemical Approaches to Reaction Mechanisms

The investigation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules, detailing the energetic landscapes and structural evolution from reactants to products. rsc.org While specific quantum chemical studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be powerfully applied by examining analogous systems. By studying the computational analysis of salicylate derivatives and various organomercury complexes, it is possible to construct a predictive framework for the likely reactive pathways of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating complex reaction pathways. rsc.org These approaches allow for the calculation of molecular structures, including short-lived transition states, and their corresponding energies. By mapping the potential energy surface, researchers can determine activation barriers (enthalpies) and reaction energies, which are critical for predicting reaction feasibility and kinetics. peerj.com Common functionals like B3LYP and M06-2X, paired with appropriate basis sets such as 6-311++G(d,p) for organic fragments and specialized sets like SDD for heavy atoms like mercury, are frequently employed to achieve a balance of computational cost and accuracy. researchgate.netnih.gov

Modeling Reactions of the Salicylate Moiety

To understand potential reactions involving the salicylate portion of this compound, studies on similar molecules like methyl salicylate (MeSA) are highly informative. For instance, the atmospheric degradation of MeSA initiated by a chlorine radical (Cl) has been thoroughly investigated using DFT at the M06-2X/6-311++G(d,p) level of theory. researchgate.net The primary mechanism identified is hydrogen atom abstraction from the aromatic ring, followed by reactions with atmospheric species like nitrogen oxides (NOx). researchgate.net The calculations revealed that the reaction of the resulting benzoate (B1203000) radical with NO is a thermodynamically favorable degradation route. researchgate.net Such a pathway involves the formation of several intermediates and transition states, whose energies can be precisely calculated.

The data below, derived from a DFT study on methyl salicylate degradation, illustrates the type of quantitative information obtainable from quantum chemical calculations. researchgate.net

Table 1: Calculated Relative Energies for the Degradation Pathway of Methyl Salicylate by Cl Radical

This table outlines the calculated relative energies (ΔE, in kcal/mol) and barrier heights for key steps in the atmospheric degradation of methyl salicylate (MeSA) initiated by a Cl radical, as determined by DFT calculations. The pathway involves initial hydrogen abstraction followed by reaction with molecular oxygen and nitric oxide.

Reaction StepSpeciesDescriptionRelative Energy (kcal/mol) at M06-2X/6-311++G(d,p)
Initial ReactionMeSA + ClReactants0.0
H-abstractionTS1Transition State for H-abstraction1.1
Formation of RadicalI1 + HClIntermediate Radical + Hydrogen Chloride-16.5
Oxygen AdditionI1 + O2--16.5
Peroxy Radical FormationTS2Transition State for O2 addition-23.7
Peroxy RadicalI2Peroxy Radical Intermediate-42.5
NO ReactionI2 + NO--42.5
Final Product FormationTS4Transition State for NO reaction-47.5
Final ProductI3 + NO2Aryloxy Radical + Nitrogen Dioxide-54.8

Modeling Reactions at the Mercury Center

The reactivity of the mercury atom is typically dominated by the cleavage of its bonds to ligands. Quantum chemical studies on organomercurials, such as those investigating the enzymatic detoxification by organomercurial lyase (MerB), provide a model for the protolytic (proton-assisted) cleavage of the Hg-ligand bond. peerj.comnih.gov Computational studies on MerB have shown that the cleavage of an Hg-C bond is facilitated by cysteine residues and an aspartate residue that donates a proton, weakening the bond and lowering the activation energy. peerj.com Similarly, theoretical calculations have been used to explore the abiotic formation of highly toxic dimethylmercury (B1214916) from bis(methylmercuric) sulfide, proposing a novel mechanism involving a rearrangement to form an Hg-Hg interaction that activates a methyl group for intramolecular transfer. researchgate.net These studies underscore the ability of quantum chemistry to uncover non-intuitive reaction mechanisms. peerj.comresearchgate.net

Potential Reaction Mechanisms for this compound

Based on the computational approaches used for related compounds, several reaction mechanisms for this compound can be proposed for future theoretical investigation:

Protolytic Cleavage of the Hg-O Bond: Analogous to the MerB mechanism, the reaction of this compound with an acid (H-A) could be modeled. The mechanism would likely involve the protonation of the carboxylate oxygen, weakening the Hg-O bond and leading to the formation of salicylic (B10762653) acid and a mercury-anion species.

Ligand Exchange Reactions: The reaction of this compound with strong mercury-binding ligands, such as thiols (R-SH), is expected to be highly favorable. Computational modeling could map the pathway for the substitution of the salicylate ligand by a thiolate, likely proceeding through an associative intermediate where mercury's coordination number increases transiently.

Electrophilic Aromatic Substitution: The influence of the mercury carboxylate group (-O-CO-Hg) on the reactivity of the aromatic ring towards electrophiles could be studied. Calculations of the charge distribution and frontier molecular orbitals would predict whether the group is activating or deactivating and determine the preferred position (ortho, meta, para) of substitution.

Thermal Decarboxylation: The mechanism for the thermal decomposition of this compound to yield phenylmercury (B1218190) or diphenylmercury (B1670734) and carbon dioxide could be elucidated. This would involve locating the transition state for the C-C bond cleavage and determining the associated activation energy.

Table 2: Overview of Computationally Studied Reaction Mechanisms in Related Systems

This table summarizes various reaction mechanisms that have been investigated using quantum chemical methods for compounds related to this compound, providing a foundation for predicting its reactivity.

SystemReaction TypeComputational MethodKey InsightReference
Methyl Salicylate + ClAtmospheric DegradationDFT (M06-2X)Identified H-abstraction from the ring as the initial step and mapped the subsequent exothermic reaction pathway with NO. researchgate.net
Organomercurial Lyase (MerB)Protolytic Hg-C Bond CleavageDFT (B3PW91), MP2Elucidated the role of cysteine and aspartate residues in proton transfer to cleave the Hg-C bond, determining an activation enthalpy of ~14 kcal/mol. peerj.com
Bis(methylmercuric) sulfideDimethylmercury FormationDFTProposed a novel mechanism involving an Hg-Hg interaction to facilitate intramolecular methyl transfer. researchgate.net
Elemental Mercury + Halogens/OzoneAtmospheric Oxidationab initio (MP2, QCISD(T))Calculated reaction rate constants and activation energies for the oxidation of Hg(0) by various atmospheric species. nih.gov
Phenylmercury CarboxylatesBonding AnalysisDFTShowed that Hg-C and Hg-O bond lengths and electronic structures are similar across different carboxylate ligands. miljodirektoratet.no

Advanced Analytical Methodologies for Mercury Salicylate Chemistry

Spectroscopic Quantification Techniques for Mercury and its Derivatives

Several powerful spectroscopic techniques are employed for the determination of mercury, each offering distinct advantages in terms of sensitivity, detection limits, and instrumental setup.

Atomic Absorption Spectrometry (AAS), including Cold Vapor (CVAAS)

Atomic Absorption Spectrometry (AAS) is a widely used technique for quantifying elements. scispace.com For mercury analysis, a specialized variation known as Cold Vapor Atomic Absorption Spectrometry (CVAAS) is the primary and most common method. spectroscopyonline.comteledynelabs.com This technique is based on the principle that mercury is unique in its ability to exist as a vapor at room temperature. wikipedia.org

In CVAAS, mercury ions in a sample are chemically reduced to their elemental state (Hg⁰) using a reducing agent like stannous chloride or sodium borohydride (B1222165). ontosight.ainemi.gov This elemental mercury is then purged from the solution as a vapor and carried by an inert gas into a quartz absorption cell. ontosight.ai A light source, typically a mercury hollow cathode lamp, emits radiation at 253.7 nm, which is specifically absorbed by the mercury atoms in the vapor. teledynelabs.comnemi.gov The amount of light absorbed is directly proportional to the concentration of mercury in the sample. ontosight.ai

CVAAS is recognized for its high sensitivity and selectivity, with detection limits often in the parts-per-trillion (ppt) range. spectroscopyonline.com It is a reference method for monitoring mercury in drinking water as stipulated by the U.S. Environmental Protection Agency (EPA). spectroscopyonline.comteledynelabs.com Modern CVAAS systems are automated, compact, and can provide rapid analysis. teledynelabs.com However, potential interferences can arise from volatile organic compounds that also absorb at 253.7 nm. nemi.gov Cationic interference from elements like cobalt, nickel, copper, and chromium can also affect mercury recovery. pjsir.org

Atomic Fluorescence Spectrometry (AFS), including Cold Vapor (CVAFS)

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for mercury determination, and like AAS, it is often used in its cold vapor form (CVAFS). wikipedia.orgontosight.ai The fundamental principle involves a two-step process: excitation and emission. psanalytical.com Free mercury atoms in a carrier gas are excited by a high-intensity ultraviolet lamp at a wavelength of 253.7 nm. wikipedia.orgpsanalytical.com The excited atoms then rapidly return to their ground state, re-radiating the absorbed energy as fluorescence. wikipedia.org This emitted light is detected, and its intensity is directly proportional to the mercury concentration. psanalytical.com

CVAFS offers several advantages over CVAAS, including even lower detection limits (sub-ppt levels) and a significantly wider linear dynamic range, typically spanning five orders of magnitude compared to two to three for CVAAS. spectroscopyonline.com To further enhance sensitivity, a pre-concentration step using a gold trap can be employed, which can lower detection limits to the parts-per-quadrillion (ppq) range. spectroscopyonline.comwikipedia.org The U.S. EPA has approved methods utilizing CVAFS for mercury analysis in water, such as EPA Methods 245.7 and 1631. wikipedia.orgnemi.gov The high selectivity of AFS arises from the specific wavelength of excitation and emission, minimizing interferences from other elements. psanalytical.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES/AES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is a powerful technique for multi-element analysis, including mercury. analytik-jena.comsrce.hr The sample is introduced into a high-temperature argon plasma (5,000 to 10,000 K), which desolvates, vaporizes, and excites the atoms. analytik-jena.com The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. analytik-jena.com

While ICP-OES is known for its speed, accuracy, and tolerance for complex matrices, its detection limits for mercury are generally higher than those of CVAAS and CVAFS, typically in the parts-per-billion (ppb) range. spectroscopyonline.comresearchgate.net Historically, ICP-OES has faced challenges with mercury analysis due to poor detection limits and carryover effects. spectroscopyonline.com However, it remains a valuable tool for rapid screening and for samples with higher mercury concentrations. tandfonline.com To avoid spectral interference, the selection of appropriate emission lines, such as 194.2 nm instead of the more intense 184.9 nm line, can be crucial. srce.hr

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for elemental analysis, capable of detecting mercury at ultra-trace levels. analytik-jena.comshimadzu.com In this method, the sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS offers exceptionally low detection limits, often in the low ng/L range. analytik-jena.com A key advantage of ICP-MS is its ability to be coupled with chromatographic techniques (e.g., HPLC or IC) for speciation analysis, allowing for the separation and quantification of different mercury compounds, such as inorganic mercury and methylmercury (B97897). analytik-jena.comthermofisher.comrsc.org This hyphenated technique, IC-ICP-MS, is powerful for understanding the chemical forms of mercury in a sample. thermofisher.commetrohm.com

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. evidentscientific.com.cn The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. Electrons from higher energy levels then fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of the specific element. getenviropass.com

XRF is particularly useful for screening heavy metals like mercury in various samples, including cosmetics and soil. evidentscientific.com.cnthermofisher.com Handheld XRF analyzers offer a rapid and cost-effective method for on-site screening. thermofisher.commdpi.com While XRF is excellent for detecting the presence of mercury, its detection limits are generally higher than techniques like CVAAS or ICP-MS, often in the range of 10-20 parts-per-million (ppm). evidentscientific.com.cnmdpi.com It is a valuable tool for initial screening and qualitative analysis, but more sensitive techniques are typically required for precise quantification at low concentrations. mdpi.com High-energy resolution fluorescence detected XAS (HERFD-XAS) is an emerging X-ray technique that offers improved spectroscopic resolution for detailed chemical speciation of mercury. nih.gov

Comparative Overview of Spectroscopic Techniques for Mercury Analysis

Technique Principle Typical Detection Limit Key Advantages
CVAAS Absorption of 253.7 nm light by elemental mercury vapor. teledynelabs.comnemi.gov Single-digit ppt (B1677978) spectroscopyonline.com High sensitivity and selectivity, established methodology. spectroscopyonline.comontosight.ai
CVAFS Fluorescence emission from mercury atoms excited by UV light. wikipedia.org Sub-ppt to ppq spectroscopyonline.com Extremely low detection limits, wide dynamic range. spectroscopyonline.com
ICP-OES Emission of light from excited atoms in a high-temperature plasma. analytik-jena.com ~20 ppb spectroscopyonline.com Fast, multi-element analysis, robust for complex matrices. analytik-jena.comspectroscopyonline.com
ICP-MS Mass-to-charge ratio separation of ions created in a plasma. analytik-jena.com Low ng/L analytik-jena.com Ultra-trace sensitivity, suitable for speciation with chromatography. analytik-jena.comthermofisher.com

| XRF | Detection of characteristic X-rays emitted after excitation. getenviropass.com | 10-20 ppm evidentscientific.com.cnmdpi.com | Non-destructive, rapid screening, portable. evidentscientific.com.cnthermofisher.com |

Chromatographic Separation Techniques for Organic Components and Mercury Species

To analyze a compound like mercury salicylate (B1505791) effectively, it is essential to separate the organic component (salicylate) from the mercury and to differentiate between various potential mercury species. psanalytical.com Hyphenated techniques, which couple a separation method with a sensitive detector, are the cornerstone of mercury speciation analysis. analytik-jena.com

Commonly used separation techniques include high-performance liquid chromatography (HPLC) and gas chromatography (GC). psanalytical.comscispace.com These are often paired with detectors like AFS or ICP-MS. analytik-jena.com

High-performance liquid chromatography is particularly advantageous due to its simpler sample preparation requirements and its ability to analyze both inorganic and organic mercury species. shimadzu.comscispace.com Reversed-phase HPLC using C18 columns is a frequently employed method for mercury speciation. scispace.comspectroscopyonline.com The separated species can then be detected by ICP-MS or AFS. analytik-jena.compsanalytical.com The coupling of HPLC with ICP-MS is considered a powerful method for mercury speciation analysis due to its ease of use and the simplicity of the interface. analytik-jena.com

Gas chromatography is another invaluable technique, especially for the identification and determination of volatile organomercury compounds. nih.gov For GC analysis, it is often necessary to convert the mercury compounds into volatile and thermally stable derivatives. scispace.com GC can be coupled with various detectors, including atomic absorption spectrometry (GC-AAS), atomic fluorescence spectrometry (GC-AFS), or inductively coupled plasma mass spectrometry (GC-ICP-MS), to achieve sensitive and specific detection of organomercury species. scispace.compsu.eduscite.airsc.org

Interactive Data Table: Chromatographic Methods for Mercury Speciation

Chromatographic Method Coupled Detector Typical Analytes Key Features
HPLC ICP-MS Inorganic mercury (Hg²⁺), Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) analytik-jena.comshimadzu.com Excellent for speciation, simple sample preparation, robust. analytik-jena.comshimadzu.com
HPLC AFS Inorganic and organomercury species psanalytical.comresearchgate.net Reliable and inexpensive system for mercury speciation. psanalytical.com
GC AAS Alkylmercury compounds scispace.compsu.edu Specific detection, requires derivatization to form volatile compounds. scispace.com
GC AFS Methylmercury, Ethylmercury scite.ai Excellent separation efficiency and selective, sensitive detection. scite.ai
GC ICP-MS Organomercury compounds rsc.org High sensitivity, capable of multi-isotope detection. rsc.orgrsc.org

| IC | ICP-MS | Arsenic and mercury species in various oxidation states rsc.orgmetrohm.com | Suited for separating ionic species, minimizes metal contamination. thermofisher.commetrohm.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques for the analysis of mercury salicylate. These methods separate the intact organomercury compound from other species, allowing for its specific quantification.

A method for the determination of a closely related compound, thimerosal (B151700) (sodium ethylmercury thiosalicylate), utilizes reversed-phase HPLC (RP-HPLC) coupled with cold vapor atomic fluorescence spectrometry (CV-AFS). conicet.gov.ar In this approach, the separation is achieved on a C8 or C18 column, followed by post-column UV irradiation to break down the organomercury compound into inorganic mercury (Hg(II)). conicet.gov.ar This is then reduced to elemental mercury (Hg(0)) for detection by AFS. conicet.gov.ar This technique offers excellent sensitivity and selectivity. conicet.gov.ar For this compound, a similar HPLC-based approach can be adopted, where the compound is first separated chromatographically and then subjected to a detection system specific for mercury.

The operational parameters for such an analysis are critical and must be optimized. For instance, in the analysis of thimerosal, a mobile phase containing β-mercaptoethanol and L-cysteine has been used to stabilize the mercury species during separation. conicet.gov.ar The detection limits for mercury species using HPLC-UV-CV-AFS can be as low as 0.07 to 0.09 µg L⁻¹. conicet.gov.ar

UPLC, which employs smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. science.gov While specific UPLC methods for this compound are not widely documented, the principles of UPLC can be readily applied. A UPLC method would allow for more efficient separation of this compound from potential impurities or degradation products, such as salicylic (B10762653) acid and inorganic mercury. The higher pressure capabilities of UPLC systems enable the use of longer columns packed with fine particles, leading to superior chromatographic performance. science.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound and Related Compounds

ParameterConditionReference
ColumnReversed-phase C8 or C18 conicet.gov.ar
Mobile Phase0.05% v/v β-mercaptoethanol, 0.4% m/v L-cysteine, 0.06 mol L⁻¹ ammonium (B1175870) acetate, 5% v/v methanol conicet.gov.ar
DetectionPost-column UV digestion followed by Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) conicet.gov.ar
Limit of Detection (LOD)~0.07-0.09 µg L⁻¹ for mercury species conicet.gov.ar

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are highly effective for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, a derivatization step is essential to convert it into a volatile species suitable for GC analysis. mdpi.comnih.gov This typically involves alkylation of the mercury ion. nih.gov

For organomercury compounds, derivatization can be achieved using reagents like sodium tetraethylborate (for ethylation) or a Grignard reagent (for butylation). nih.gov In the context of this compound, the derivatization would target the mercury atom, creating a volatile organomercury compound that can be separated on a GC column. The salicylic acid moiety may also be derivatized, for example, through silylation, to enhance its volatility.

GC-MS provides definitive identification of the derivatized analyte based on its mass spectrum. spectroscopyonline.com The fragmentation pattern of the derivatized this compound can confirm its structure. Isotope dilution techniques, where a stable isotope-labeled standard is used, can be employed with GC-MS to achieve highly accurate and precise quantification, correcting for losses during sample preparation and analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex matrices as it does not require derivatization. researchgate.net

In an LC-MS method, this compound would be separated from other components in a sample on a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which would generate ions of this compound that can be detected by the mass analyzer. coresta.org

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. coresta.org In an LC-MS/MS experiment, a specific parent ion of this compound is selected, fragmented, and a resulting daughter ion is monitored. coresta.org This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. coresta.org LC-MS/MS methods have been successfully developed for the determination of methyl salicylate in human plasma with a quantification range of 1.75-50.0 ng/mL. coresta.org A similar approach could be readily adapted for this compound.

Table 2: LC-MS/MS Parameters for Analysis of Salicylate Moieties

ParameterConditionReference
IonizationElectrospray Ionization (ESI), positive or negative mode coresta.orgnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) coresta.org
Quantification Range (for methyl salicylate)1.75 - 50.0 ng/mL coresta.org
LOD (for salicylic acid)0.02 mg/kg nih.gov

Sample Preparation Strategies and Matrix Effects in Chemical Analysis

The choice of sample preparation is critical for accurate analysis and is highly dependent on the analytical technique and the sample matrix. For chromatographic methods like HPLC and LC-MS, a simple dissolution of the sample in a suitable solvent may be sufficient for clean samples. For more complex matrices, an extraction step is often necessary. For this compound, this could involve extraction with an organic solvent or a buffered aqueous solution. fssai.gov.in Microwave-assisted or ultrasonic-assisted extraction can be employed to improve extraction efficiency. nih.govf1000research.com

Matrix effects are a significant challenge in chromatographic analysis, particularly with mass spectrometric detection. researchgate.netlongdom.org These effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results. longdom.org To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering components. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects. mdpi.com

Use of Internal Standards: Adding a known amount of a compound (ideally a stable isotope-labeled analog of the analyte) to the sample before preparation to correct for both extraction losses and matrix effects. longdom.org

For thermal decomposition analysis, sample preparation is minimal, often only requiring the sample to be weighed into a sample boat. hg-nic.com However, for certain matrices like silicates, a pre-digestion step might be necessary to ensure complete decomposition and release of mercury. epa.gov

Quality Control and Quality Assurance Protocols in Mercury Analysis

Robust quality control (QC) and quality assurance (QA) protocols are essential for generating reliable and defensible data in mercury analysis. epa.govenv.go.jp A comprehensive QA/QC program should include the following elements:

Method Validation: The analytical method must be validated to demonstrate its suitability for the intended purpose. cabidigitallibrary.org This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.org

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of mercury is crucial for assessing the accuracy of the analytical method. env.go.jp

Analysis of QC Samples: Each analytical batch should include a set of QC samples to monitor the performance of the method. epa.gov This typically includes:

Method Blanks: To check for contamination introduced during the analytical process. epa.gov

Matrix Spikes: To assess the effect of the sample matrix on the analytical results (accuracy). epa.gov

Duplicates/Replicates: To evaluate the precision of the method. epa.gov

System Suitability Tests: These are performed before each analytical run to ensure that the chromatographic system is performing within predefined specifications. ijcrt.org This may involve checking the resolution, peak shape, and retention time of the analyte.

Adherence to established guidelines, such as those from the EPA or the International Conference on Harmonisation (ICH), ensures the quality and integrity of the analytical data for this compound. epa.govijcrt.org

Environmental Chemistry and Abiotic/biotic Transformations of Mercury Compounds

Photochemical Degradation Pathways of Organomercury Species

Photochemical degradation, or photolysis, is a significant abiotic process that contributes to the breakdown of organomercury compounds in sunlit aquatic environments. researchgate.net This process is heavily influenced by the chemical composition of the water, particularly the presence of dissolved organic matter and specific organic ligands that can interact with the mercury compound.

Dissolved organic matter (DOM) and various organic ligands are known to enhance the photodegradation rates of organomercury compounds like methylmercury (B97897) (MeHg). researchgate.netacs.org The chemical and structural properties of these ligands determine the extent of this enhancement. acs.org

Research investigating the photodegradation of MeHg has provided insights into the potential role of the salicylate (B1505791) moiety. Studies show that organic ligands generally increase the rate of MeHg photodegradation under solar irradiation. researchgate.net However, the effectiveness varies significantly between different types of ligands. For instance, compounds that contain both thiol and aromatic groups within the same molecule, such as thiosalicylate, increase MeHg photodegradation rates far more effectively than compounds that contain only aromatic groups (like salicylate) or only thiol groups (e.g., glutathione). researchgate.netacs.org

The underlying mechanism for this enhancement involves the formation of strong bonds between mercury and the ligand. This complexation facilitates a direct energy transfer from the photoexcited triplet state of the aromatic component of the ligand, which leads to the cleavage of the carbon-mercury (C-Hg) bond. researchgate.netacs.org While salicylate alone is not as effective as thiosalicylate, its aromatic structure does contribute to this process. acs.org It is important to note, however, that in some contexts, such as the dissolution of mercury from the mineral cinnabar (HgS), salicylic (B10762653) acid was not found to enhance the process, indicating the complexity of these interactions in different environmental matrices. usgs.gov

Table 1: Comparative Effect of Organic Ligands on Methylmercury (MeHg) Photodegradation Rate Constants.
LigandKey Functional GroupsRelative Enhancement of PhotodegradationSource
SalicylateAromatic, HydroxylModerate acs.org, researchgate.net
ThiosalicylateAromatic, ThiolHigh (significantly greater than salicylate) acs.org, researchgate.net
GlutathioneThiolModerate researchgate.netacs.org
Reduced DOMAromatic, ThiolHigh (3x faster than oxidized DOM) acs.org, researchgate.net

Environmental irradiation, particularly the ultraviolet (UV) spectrum of sunlight, is the primary driver of organomercury photolysis. researchgate.net The kinetics of this demethylation (or dealkylation) process are directly influenced by the presence and nature of complexing organic ligands.

The first-order rate constants for the photodegradation of MeHg vary based on the type and concentration of the ligands present. researchgate.net A direct comparison of the demethylation kinetics in the presence of salicylate versus thiosalicylate clearly illustrates this principle. The only structural difference between the two ligands is the substitution of a hydroxyl (-OH) group in salicylate with a thiol (-SH) group in thiosalicylate. acs.org This single atomic substitution results in a photodegradation rate constant for MeHg that is at least one order of magnitude higher for thiosalicylate than for salicylate. acs.org This demonstrates that the specific molecular structure of the ligand complexed with mercury is a critical determinant of its photochemical stability and degradation rate under environmental irradiation.

Microbial Demethylation and Biotransformation Mechanisms

Microbial activity represents a critical biotic pathway for the transformation of mercury compounds in the environment. nih.govacs.org Many microorganisms have evolved sophisticated mechanisms to detoxify their surroundings by degrading toxic organomercury compounds. acs.org While direct research on the microbial degradation of mercury salicylate is limited, the general enzymatic pathways for breaking down organomercurials are well-understood and are described below.

In anoxic environments such as sediments and water columns, anaerobic microorganisms play a pivotal role in the mercury cycle. mdpi.comcsic.es These microbes, which include sulfate-reducing bacteria (SRB), iron-reducing bacteria, and methanogens, are capable of both methylating inorganic mercury and demethylating organomercury compounds. nih.govmdpi.com

Two primary pathways for anaerobic demethylation have been identified:

Reductive Demethylation: This pathway is often mediated by genes homologous to the mer operon. For example, the iron-reducing bacterium Geobacter bemidjiensis Bem can degrade methylmercury to methane (B114726) (CH₄) and the less toxic elemental mercury (Hg(0)). nih.govopenbiotechnologyjournal.com

Oxidative Demethylation: This is a mer-independent pathway where the C-Hg bond is broken oxidatively, releasing inorganic Hg(II) and CO₂. nih.govacs.orgmdpi.com This process has been observed in various anaerobic bacteria and is considered a significant degradation route in anoxic settings. nih.gov

Aerobic microorganisms have also developed effective strategies for degrading organomercury compounds. nih.govnih.gov This capability is often part of a resistance mechanism to survive in mercury-contaminated environments.

A notable example is the marine bacterium Alteromonas macleodii strain KD01, which has demonstrated the ability to efficiently degrade several organic mercury compounds, including methylmercury, ethylmercury, and thimerosal (B151700). nih.gov This degradation occurs rapidly, even in high-salt wastewater, and involves the volatilization of a portion of the mercury. nih.gov Analysis of the bacterium's genetic response during this process revealed an increased transcription of the merB gene, which encodes organomercurial lyase, indicating that the degradation is facilitated by the mer operon system. nih.gov

The most well-characterized mechanism for microbial mercury detoxification is the mer operon. numberanalytics.comigem.org This genetic system encodes a suite of proteins that work in concert to bind, transport, and degrade mercury compounds. nih.govigem.org The operon confers resistance to both inorganic and organic mercury.

The degradation of an organomercury compound like this compound by bacteria harboring a broad-spectrum mer operon would proceed via a two-step enzymatic pathway:

Cleavage of the Carbon-Mercury Bond: The enzyme organomercurial lyase, encoded by the merB gene, catalyzes the protonolysis of the C-Hg bond. This breaks down the organic mercury compound into a hydrocarbon (in this case, likely related to the salicylate structure) and an inorganic mercuric ion (Hg(II)). openbiotechnologyjournal.comigem.orgresearchgate.net

Reduction of Inorganic Mercury: The resulting Hg(II) ion, which is still toxic, is then reduced by the enzyme mercuric reductase, encoded by the merA gene. This enzyme uses NADPH as a reductant to convert Hg(II) to the volatile and relatively inert elemental mercury (Hg(0)), which can then diffuse out of the cell. openbiotechnologyjournal.comnih.govigem.org

The coordinated action of MerB and MerA provides an efficient detoxification machine, allowing microorganisms to survive in environments contaminated with a wide range of organomercurials. openbiotechnologyjournal.com

Table 2: Key Genes of the mer Operon and Their Functions in Mercury Detoxification.
GeneProtein ProductFunctionSource
merRMerRRegulatory protein; activates or represses operon transcription in response to Hg(II) concentration. numberanalytics.com, igem.org
merPMerPPeriplasmic protein; binds Hg(II) in the periplasm and delivers it to the transport proteins. numberanalytics.com, igem.org
merTMerTInner membrane protein; transports Hg(II) across the cell membrane into the cytoplasm. numberanalytics.com, igem.org
merBOrganomercurial LyaseCytoplasmic enzyme; cleaves the carbon-mercury bond in organomercurials to produce inorganic Hg(II). igem.org, openbiotechnologyjournal.com, researchgate.net
merAMercuric ReductaseCytoplasmic enzyme; reduces toxic inorganic Hg(II) to volatile, elemental Hg(0). igem.org, openbiotechnologyjournal.com, nih.gov

Fate and Transport Mechanisms of Mercury Compounds in Natural Systems

The fate and transport of mercury compounds in the environment describe their movement and ultimate destination across air, water, and soil. nih.govjpmph.org This is a complex process governed by the compound's chemical properties and various environmental factors. worldscientific.com Mercury released from natural or anthropogenic sources can be transported over long distances in the atmosphere before being deposited onto land and water. epa.govwisc.edu

Once in terrestrial or aquatic systems, the transport of mercury is dictated by its speciation. nih.govmdpi.com

In Soil: Mercury compounds can be strongly bound to soil components, especially organic matter and sulfides. nih.govclu-in.org This binding generally limits their mobility. nih.gov However, soluble mercury complexes or nano-sized mercury particles can be transported through the soil via water infiltration, potentially reaching groundwater. nih.gov The mobility of mercury is influenced by soil properties like pH and redox conditions. nih.govresearchgate.net For instance, acidic conditions can enhance the extractability and mobility of mercury. researchgate.net this compound, being almost insoluble in water, would likely be transported primarily with soil particulates if released directly to land. noaa.gov Over time, its slow dissolution or transformation would release mercury ions that could then bind to soil components or be transported further. researchgate.net

In Aquatic Systems: In water, mercury can exist in dissolved forms, or be adsorbed onto suspended particulate matter. epa.govworldscientific.com The deposition and resuspension of sediments are key mechanisms for mercury transport within aquatic environments. worldscientific.com Sediments often act as the primary sink for mercury, where it can be buried. epa.gov However, they can also be a source, releasing mercury back into the water column through physical disturbances or chemical changes. epa.gov The conversion of inorganic mercury to methylmercury, which happens primarily in anoxic sediments, is a critical step that introduces mercury into the aquatic food web. nih.govclu-in.org From there, it bioaccumulates in organisms and biomagnifies up the food chain. nih.govacs.org

Table 2: Predominant Mercury Species and Transport Characteristics in Environmental Systems

Environmental SystemPredominant Mercury SpeciesKey Transport/Fate CharacteristicsReference
AtmosphereElemental Mercury (Hg⁰), Divalent Mercury (Hg(II))Long-range transport of Hg⁰; shorter atmospheric lifetime for more soluble Hg(II) which is removed by wet/dry deposition. nih.govinchem.org
SoilHg(II) bound to organic matter and sulfides, Elemental Mercury (Hg⁰), Methylmercury (MeHg)Generally low mobility due to strong binding. Transport primarily with soil particles. Acidic conditions can increase mobility. nih.govclu-in.org
Aquatic Water ColumnDissolved Hg(II) complexes, Methylmercury (MeHg), Particulate-bound HgTransport in dissolved phase or adsorbed to suspended solids. Photodegradation of MeHg in surface waters is a key fate process. epa.govmdpi.comworldscientific.com
SedimentsMercury Sulfide (HgS), Hg(II) bound to organic matter, Methylmercury (MeHg)Major sink for mercury. Site of methylation and demethylation. Can act as a long-term source through resuspension or diffusion. epa.govworldscientific.com

Compound List

Interactions and Coordination Chemistry with Other Chemical Entities

Ligand Exchange and Complexation Reactions of Mercury Salicylate (B1505791)

Ligand exchange, or substitution, reactions are fundamental to the behavior of coordination complexes. In these reactions, a ligand bound to a central metal ion is replaced by another. For mercury(II) complexes, the lability of the ligands—the rate at which they are exchanged—is a key characteristic. While specific kinetic data for mercury salicylate is not extensively detailed in publicly available literature, the general principles of ligand exchange in d¹⁰ metal complexes like Hg(II) provide a framework for understanding its potential reactivity.

Mercury(II) complexes can undergo ligand substitution through various mechanisms, including dissociative, associative, and interchange pathways. The preferred mechanism is influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the coordination geometry of the mercury center.

In the context of this compound, potential ligand exchange reactions could involve the displacement of the salicylate ligand by other Lewis bases. For instance, in the presence of strong complexing agents like thiols or halides, it is conceivable that the salicylate moiety could be substituted. Research on competitive ligand exchange methods in environmental systems has utilized ligands such as thiosalicylic acid to study the complexation of mercury(II), highlighting the strong affinity of mercury for sulfur-based donors. nih.gov Such studies suggest that ligands with soft donor atoms would be effective in displacing the harder oxygen donors of the salicylate ligand.

A study on methylmercury(II)-thiol complexes provides insight into the kinetics of ligand exchange involving mercury. acs.org These reactions are often rapid, reflecting the labile nature of many mercury complexes. The reactions of mercury(II) with various ligands can lead to the formation of new complex species with distinct chemical and physical properties.

Interactive Data Table: Factors Influencing Ligand Exchange Reactions

FactorInfluence on this compound Reactivity
Entering Ligand Ligands with soft donor atoms (e.g., S, P) are likely to displace the salicylate.
Solvent The polarity and coordinating ability of the solvent can affect reaction rates and equilibria.
Concentration Higher concentrations of the entering ligand can drive the equilibrium towards the product side.
Temperature Increased temperature generally increases the rate of ligand exchange.

Chelation and Coordination with Metal Centers in Complex Systems

The salicylate ligand itself is a versatile chelating agent, capable of binding to metal ions through its carboxylate and phenolate (B1203915) oxygen atoms. ijesi.org While salicylic (B10762653) acid readily forms complexes with a wide range of transition metals, the scenario where the pre-formed this compound complex acts as a ligand to coordinate with other metal centers is less common.

In such a hypothetical heterometallic system, the this compound unit would need to possess available donor atoms to bind to another metal. The oxygen atoms of the carboxylate group, if not fully coordinated to the mercury ion, could potentially bridge to another metal center. This could lead to the formation of coordination polymers or discrete polynuclear complexes.

The formation of such complex systems is governed by the relative Lewis acidity of the metal centers and the coordinating ability of the bridging ligand. Reviews on the coordination chemistry of mercury(II) halides show that mercury complexes can themselves act as ligands, forming bridges in more complex structures. mdpi.comrsc.org This principle could extend to this compound, although specific examples are not readily found in the literature. The field of mercury(II) coordination polymers demonstrates the metal's capacity to form extended structures with various bridging ligands. researchgate.net

Supramolecular Assembly and Hydrogen Bonding in Salicylate Salts

The solid-state structure of a chemical compound is determined by the intricate network of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For salicylate salts, hydrogen bonding is a particularly important directional force that guides the assembly of molecules into a crystal lattice.

While a specific crystal structure for mercury(II) salicylate is not available in open-access crystallographic databases, we can infer its likely structural motifs by examining other salicylate salts. In many crystalline salicylates, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond often exists between the phenolic hydroxyl group and one of the carboxylate oxygen atoms. nih.gov

Intermolecular hydrogen bonds, on the other hand, link different salicylate units together. These can involve interactions between the carboxylate groups of adjacent molecules or between the hydroxyl group of one molecule and the carboxylate of another. The resulting hydrogen-bonding networks can be simple dimers or extend into one-, two-, or three-dimensional supramolecular architectures. researchgate.net The study of guanidinium (B1211019) salicylate, for instance, reveals a complex hydrogen bond network that influences its physical properties. rsc.org

The IUPAC name for a form of this compound, 2,4-dioxa-3-mercurabicyclo[4.4.0]deca-1(10),6,8-trien-5-one, suggests a structure where the salicylate ligand is chelated to the mercury ion through both the carboxylate and phenolate oxygens, forming a cyclic structure. nih.gov In the solid state, these individual chelated units would then be organized through weaker intermolecular forces. The analysis of non-covalent interactions in other mercury(II) complexes has shown that even weak interactions can play a crucial role in their supramolecular organization. rsc.org

Interactive Data Table: Common Hydrogen Bonding Motifs in Salicylates

Hydrogen Bond TypeDescription
Intramolecular O-H···O Between the phenolic hydroxyl group and a carboxylate oxygen of the same molecule.
Intermolecular O-H···O Between the hydroxyl group of one salicylate and a carboxylate oxygen of a neighboring molecule.
Intermolecular C-H···O Weaker interactions between aromatic C-H bonds and carboxylate oxygen atoms.

Emerging Research Avenues and Methodological Advancements in Mercury Salicylate Chemistry

Development of Novel Synthetic Approaches for Functionalized Mercury Salicylate (B1505791) Derivatives

The synthesis of mercury salicylate derivatives with tailored functionalities is a growing area of interest, aiming to produce compounds with specific chemical and physical properties. While traditional methods have focused on direct reactions, contemporary research is exploring more sophisticated strategies to introduce a variety of functional groups onto the salicylate or mercury centers.

One historical approach involves the reaction of ammoniated mercury (NH₂HgCl) with salicylic (B10762653) acid in an alkaline medium to produce ammoniated this compound. google.com Another method describes reacting ammoniated mercury with sodium salicylate in a neutral, inert solvent. google.com These methods, while effective for simple derivatives, lack the precision required for creating more complex, functionalized molecules.

Modern synthetic strategies are moving towards creating derivatives with enhanced stability, altered solubility, or specific reactivity. For instance, the alkylation of salicylic acid, a precursor to this compound, has been explored to develop long-chain alkylsalicylic acids. whiterose.ac.uk Such functionalized salicylates could then be used to synthesize novel this compound derivatives. The synthesis of new derivatives of salicylic acid, such as 1-phenyl-2-R2-3-methyl-5-salicyloylimmino-3-pyrazolines, also highlights the potential for creating a diverse range of precursors for this compound synthesis. nih.gov

The development of novel benzimidazole-salicylic acid derivatives showcases another avenue for creating functionalized precursors. rsc.org These bifunctional molecules could lead to this compound derivatives with unique photophysical or biological properties. Furthermore, the synthesis of tetrakis-, tris-, bis-, and mono-salicylic acid derivatives from methyl salicylate and pentaerythritol (B129877) demonstrates the possibility of creating multimeric salicylate ligands that could form complex structures with mercury. researchgate.net

Future research in this area is likely to focus on catalytic one-pot preparations and the use of advanced synthetic methodologies to control the regioselectivity and stereoselectivity of functional group addition. These novel approaches will be crucial for developing a new generation of functionalized this compound derivatives for various chemical applications.

Table 1: Synthetic Approaches for Salicylate Derivatives

Precursor Reagent(s) Product Potential Application for this compound Synthesis
Salicylic Acid Ammoniated Mercury (NH₂HgCl) Ammoniated this compound Direct synthesis of a simple derivative
Sodium Salicylate Ammoniated Mercury (NH₂HgCl) Ammoniated this compound Alternative direct synthesis route
Salicylic Acid Alkenes, Sulfuric Acid Alkylsalicylic Acids Precursors for derivatives with modified solubility
Salicylic Acid Derivatives Various reagents 1-phenyl-2-R2-3-methyl-5-salicyloylimmino-3-pyrazolines Precursors for complex derivatives
Benzimidazole Derivatives Salicylic Acid Derivatives Benzimidazole-Salicylic Acid Derivatives Precursors for functionalized derivatives with specific properties
Methyl Salicylate Pentaerythritol Poly-salicyloyloxy Derivatives Precursors for multimeric this compound complexes

Advanced Spectroscopic and Imaging Techniques for Chemical Speciation and Localization

Understanding the chemical form (speciation) and spatial distribution of mercury compounds is crucial for determining their environmental fate and biological interactions. Advanced analytical techniques are providing unprecedented insights into the speciation and localization of mercury, which can be directly applied to the study of this compound.

Spectroscopic Techniques for Speciation:

X-ray Absorption Spectroscopy (XAS) has emerged as a powerful tool for in-situ chemical speciation of mercury without requiring extensive sample preparation. nih.govacs.org This technique is element-specific and can be used to study elements in their original complex matrices, such as soil, water, and biological tissues. researchgate.net XAS can be divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination chemistry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including the number and type of neighboring atoms and their distances from the absorbing atom. acs.orgusgs.gov

A significant advancement in this field is High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS). nih.govacs.orgcsic.es HERFD-XAS offers enhanced energy resolution compared to conventional XAS, leading to a more detailed and sensitive chemical speciation. nih.govacs.org This technique can distinguish between different mercury species even in complex mixtures and at low concentrations, making it highly suitable for studying the subtle differences in the coordination environment of functionalized this compound derivatives. nih.govcsic.es

Other spectroscopic techniques such as Infrared (IR), Fourier Transform Infrared (FTIR), UV-Vis, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) are also fundamental for characterizing the chemical structure of this compound and its derivatives. mercury-training.com For example, the infrared spectrum of ammoniated this compound shows characteristic peaks that distinguish it from conventional this compound. google.com

Imaging Techniques for Localization:

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a highly sensitive imaging technique capable of mapping the spatial distribution of elements and their isotopes within a sample. mdpi.comjst.go.jpnih.gov This method has been successfully used to visualize the differential uptake and distribution of inorganic mercury and methylmercury (B97897) in biological tissues. mdpi.comnih.gov By using isotopically labeled mercury, researchers can track the transport and sequestration routes of different mercury species within an organism. mdpi.com LA-ICP-MS could be a powerful tool for investigating the localization of this compound in biological systems, providing insights into its absorption, distribution, and potential sites of accumulation.

Light Sheet Fluorescence Microscopy (LSFM) is another advanced imaging technique that allows for fast 3D imaging of large biological specimens with reduced phototoxicity compared to conventional fluorescence microscopy. microscopyu.com While not directly providing elemental information, LSFM could be used to image fluorescently-labeled this compound derivatives, offering a complementary approach to LA-ICP-MS for studying their cellular and tissue distribution.

Table 2: Advanced Analytical Techniques for this compound Analysis

Technique Application Information Provided
X-ray Absorption Spectroscopy (XAS) Chemical Speciation Oxidation state, coordination environment, number and type of neighboring atoms
High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) High-Resolution Chemical Speciation Detailed chemical structure and speciation in complex mixtures
Laser Ablation-ICP-MS (LA-ICP-MS) Elemental and Isotopic Imaging Spatial distribution and localization of mercury within a sample
Light Sheet Fluorescence Microscopy (LSFM) 3D Fluorescence Imaging Cellular and tissue distribution of fluorescently-labeled derivatives
Infrared (IR) and Raman Spectroscopy Structural Characterization Vibrational modes, functional groups, and molecular structure
Nuclear Magnetic Resonance (NMR) Structural Elucidation Detailed molecular structure and connectivity

Computational Insights into Complex Reactivity and Environmental Transformation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the fundamental chemical properties and reactivity of mercury compounds. nih.govacs.org These theoretical approaches provide detailed insights into molecular structure, bonding, and reaction mechanisms that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to model the geometric and electronic structure of this compound and its derivatives. nih.gov This includes predicting bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray diffraction and infrared spectroscopy to validate the computational models. nih.gov For instance, DFT has been used to study the molecular structure and vibrational spectra of mercury(II) thiocyanate (B1210189) complexes. nih.gov

A key application of computational chemistry is in understanding the reactivity of mercury complexes. DFT calculations can determine the bond dissociation energies of mercury-ligand bonds, providing a measure of their strength and stability. acs.org This information is crucial for predicting how this compound might interact with other molecules in its environment. For example, DFT calculations have shown that electron-donating groups can stabilize mercury(II)-thiol complexes, while electron-withdrawing groups have a destabilizing effect. publish.csiro.auslu.se Similar studies on this compound could elucidate how different functional groups on the salicylate ring influence the stability and reactivity of the Hg-O bond.

Furthermore, computational methods are vital for exploring the environmental transformation pathways of mercury compounds. frontiersin.orgfrontiersin.org The biogeochemical cycling of mercury involves complex redox reactions and methylation/demethylation processes. frontiersin.org Computational models can simulate these reactions, helping to identify key intermediates and transition states, and to calculate reaction barriers. ornl.gov This can provide a molecular-level understanding of how this compound might be transformed in the environment, for example, through photolytic degradation or microbial interactions. By studying the interaction of mercury with various environmental ligands, such as those found in dissolved organic matter, computational chemistry can help predict the speciation and mobility of this compound in different environmental compartments. researchgate.netpublish.csiro.auslu.se

Table 3: Applications of Computational Chemistry in this compound Research

Computational Method Application Key Insights
Density Functional Theory (DFT) Geometric and Electronic Structure Prediction of molecular geometry, bond energies, and electronic properties.
DFT Vibrational Analysis Calculation of vibrational frequencies to aid in the interpretation of IR and Raman spectra.
DFT Reaction Mechanism Studies Elucidation of reaction pathways, transition states, and activation energies for transformations.
Quantitative Structure-Activity Relationship (QSAR) Prediction of Properties Correlation of molecular structure with chemical or biological activity. cir-safety.org

Development of Standardized Analytical Reference Materials for Organomercury Salicylates

The accuracy and reliability of analytical measurements are paramount in chemical research. Standardized analytical reference materials (RMs) are essential for method validation, calibration, and quality control, ensuring that data generated by different laboratories are comparable and traceable. sigmaaldrich.comsigmaaldrich.com

Currently, certified reference materials are available for salicylic acid and some of its simple derivatives, such as methyl salicylate. sigmaaldrich.comsigmaaldrich.comhpc-standards.com These materials are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com Similarly, inorganic mercury standards are also commercially available. However, there is a notable lack of certified reference materials specifically for organomercury salicylates.

The development of such standards is a critical emerging research avenue. The synthesis and certification of high-purity this compound and its functionalized derivatives would be a significant step forward for the field. The process of creating a certified reference material involves:

High-Purity Synthesis: Developing a robust and reproducible synthetic route to obtain the compound in a highly pure form.

Comprehensive Characterization: Thoroughly characterizing the material using a suite of analytical techniques (e.g., NMR, MS, IR, elemental analysis) to confirm its identity and purity.

Homogeneity and Stability Studies: Ensuring that the material is homogeneous and stable under specified storage and handling conditions.

Value Assignment: Accurately determining the concentration or purity of the analyte through measurements performed by multiple independent laboratories using different analytical methods.

The availability of certified reference materials for organomercury salicylates would greatly enhance the quality and reliability of research in this area. It would enable more accurate quantification of these compounds in various matrices, facilitate the development and validation of new analytical methods, and support regulatory monitoring where applicable. This, in turn, would lead to a more robust and scientifically sound understanding of the chemistry and environmental behavior of this compound and its derivatives.

Q & A

Q. How is mercury salicylate synthesized and characterized in laboratory settings?

this compound is synthesized by reacting phenylmercury compounds with salicylic acid in alkaline solutions (e.g., sodium hydroxide or carbonate), forming a white amorphous powder . Characterization involves:

  • Elemental analysis to confirm stoichiometry (C₁₃H₁₀HgO₃).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., –OH and carboxylate bonds).
  • Solubility testing in polar solvents and alkaline solutions .
  • X-ray diffraction (XRD) for crystallographic structure validation, though limited due to its low solubility .

Q. What are the historical applications of this compound in biomedical research?

Historically, this compound was used as an antiseptic and systemic mercury agent to treat syphilis and other infections. Its mechanism involved mercury’s affinity for sulfhydryl groups in microbial enzymes, disrupting metabolic pathways. Research protocols from the mid-20th century emphasized dosing regimens and toxicity monitoring in animal models .

Advanced Research Questions

Q. How can researchers analyze environmental residues of this compound in agricultural systems?

  • Sample preparation : Extract residues from soil or plant tissues (e.g., tomatoes) using acid digestion or solvent extraction .
  • Analytical techniques :
  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantitative detection at trace levels.
  • Atomic absorption spectroscopy (AAS) to measure total mercury content, distinguishing organic vs. inorganic forms .
    • Statistical validation : Use regression models to correlate residue concentrations with application rates and environmental factors (e.g., pH, organic matter) .

Q. What experimental designs address contradictions in toxicity data between in vitro and in vivo studies?

  • Controlled dosing studies : Compare acute vs. chronic exposure in cell cultures (e.g., human hepatocytes) and rodent models, controlling for mercury speciation and bioavailability.
  • Biochemical assays : Measure biomarkers like glutathione depletion or lipid peroxidation to assess oxidative stress .
  • Meta-analysis : Systematically review historical data (e.g., 1960s fish toxicity studies ) to identify confounding variables (e.g., pH, temperature) .

Q. How can mechanistic studies elucidate this compound’s interaction with biomolecules?

  • In vitro binding assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study interactions with proteins (e.g., albumin) or DNA.
  • Computational modeling : Employ density functional theory (DFT) to simulate mercury’s binding affinity for sulfur-containing ligands (e.g., cysteine residues) .
  • Synchrotron-based X-ray absorption spectroscopy (XAS) to probe local coordination environments in biological samples .

Regulatory and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Containment : Use fume hoods and personal protective equipment (PPE) to prevent inhalation or dermal contact, as it is classified under UN 1644 (Class 6.1 toxic substance) .
  • Waste disposal : Treat as acutely hazardous waste (EPA code P065) using sulfide precipitation to immobilize mercury, followed by encapsulation in stabilized matrices .
  • Regulatory compliance : Adhere to international transport guidelines (e.g., EU Annex A ) and restricted use policies under the Rotterdam Convention .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported solubility values of this compound?

  • Standardized testing : Replicate solubility experiments in controlled solvents (water, ethanol, NaOH solutions) at specified temperatures (e.g., 25°C vs. 37°C) .
  • Inter-laboratory validation : Share protocols via open-access platforms (e.g., Protocols.io ) to harmonize methods for purity assessment (e.g., elemental analysis vs. XRD) .

Tables for Key Properties

Property Value/Description Reference
CAS Number 5970-32-1 (Mercurous), 28086-13-7 (Phenyl)
Molecular Formula C₁₃H₁₀HgO₃
Hazard Classification UN 1644, Class 6.1 (Toxic)
Historical Use Antiseptic, systemic mercury agent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.